molecular formula C6H12BNO4 B11913295 Cyclopentanecarboxylic acid, 1-amino-3-borono- CAS No. 799842-91-4

Cyclopentanecarboxylic acid, 1-amino-3-borono-

Cat. No.: B11913295
CAS No.: 799842-91-4
M. Wt: 172.98 g/mol
InChI Key: VOHZFKLCWSOFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-borono-cyclopentanecarboxylic acid (ABCPC), also referred to as cis-ABCPC, is a boronated cyclopentane derivative with the molecular formula C₆H₁₀BNO₂. It exists in two enantiomeric forms: cis-L-ABCPC and cis-D-ABCPC . The compound features a cyclopentane ring substituted with an amino group at position 1 and a boronic acid (-B(OH)₂) group at position 2. Its primary application lies in boron neutron capture therapy (BNCT), a targeted cancer treatment where boron-10 isotopes capture neutrons to generate cytotoxic particles .

Properties

CAS No.

799842-91-4

Molecular Formula

C6H12BNO4

Molecular Weight

172.98 g/mol

IUPAC Name

1-amino-3-boronocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H12BNO4/c8-6(5(9)10)2-1-4(3-6)7(11)12/h4,11-12H,1-3,8H2,(H,9,10)

InChI Key

VOHZFKLCWSOFRW-UHFFFAOYSA-N

Canonical SMILES

B(C1CCC(C1)(C(=O)O)N)(O)O

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Diboron Additions

The foundational synthesis of ABCPC leverages transition metal catalysts to introduce boron into the cyclopentane backbone. Key steps include:

  • Reagents : Diboronates (e.g., bis(pinacolato)diboron) and palladium catalysts (e.g., PdCl₂) facilitate boron incorporation at the C3 position .

  • Conditions : Reactions proceed in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours, achieving yields of 65–75% .

  • Mechanism : Oxidative addition of the diboron reagent to the metal center, followed by transmetallation and reductive elimination .

Table 1: Optimization of Metal-Catalyzed Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
PdCl₂THF8072
Ni(acac)₂DMF6068

Stereoselective Hydrogenation and Favorskii Rearrangement

A patent (WO2008138621A2) outlines a multi-step route involving cyclopentene intermediates and hydrogenation to achieve the cis-configuration :

  • Favorskii Rearrangement : A cyclopentanone derivative undergoes base-mediated rearrangement (e.g., NaOEt in ethanol) to form a cyclopentenecarboxylic acid ester .

  • Hydrogenation : The double bond is reduced using PtO₂ or Pd/C under H₂ (1–10 atm), yielding the cis-cyclopentane structure with >90% stereoselectivity .

  • Deprotection : Acidic hydrolysis (HCl/EtOH) removes ester groups, yielding the free carboxylic acid .

Critical Parameters :

  • Catalyst loading (5–10 wt% PtO₂) and H₂ pressure (3–5 atm) optimize stereochemical outcomes .

  • Racemic mixtures are common post-hydrogenation, necessitating enantiomeric resolution .

Enantiomeric Resolution via Hydantoin Recrystallization

ABCPC exists as L- and D-enantiomers, requiring separation for biomedical applications:

  • Hydantoin Formation : The racemic mixture reacts with ammonium carbonate and potassium cyanate to form hydantoin derivatives .

  • Recrystallization : Hydantoins are separated using methanol/water mixtures, achieving >95% enantiomeric excess (ee) for the L-form .

  • Hydrolysis : Hydantoins are hydrolyzed with HCl (12 M) to regenerate the free amino acid .

Table 2: Enantiomer Separation Efficiency

MethodSolvent Systemee (%)Yield (%)Reference
Hydantoin RecrystallizationMethanol/H₂O9885
Chiral ChromatographyHexane/IPA9978

Purification and Contaminant Removal

Post-synthesis purification is critical due to ammonium chloride byproducts:

  • Ion Exchange Chromatography : Dowex 50WX8 resin removes ionic impurities, achieving >99% purity .

  • Crystallization : Ethanol/water mixtures precipitate ABCPC, with a final boron content of 18–22% (vs. theoretical 20.6%) .

Analytical Validation

  • LCMS : Confirms molecular weight (m/z 264 [M+H]⁺) .

  • ¹H NMR : Peaks at δ 1.83 (cyclopentyl CH₂), 5.13 (Cbz CH₂), and 7.29–7.40 (aromatic protons) .

  • SIMS Imaging : Quantifies boron distribution in cells (3:1 intracellular-to-extracellular ratio) .

Comparative Analysis with Traditional Boron Carriers

ABCPC outperforms BPA and BSH in tumor selectivity:

  • Tumor-to-Blood Ratio : 8:1 for ABCPC vs. 3:1 for BPA .

  • Subcellular Localization : Boron accumulates in nuclei and cytoplasm within 1 hour .

Chemical Reactions Analysis

(b) Boronation Strategies

The borono group (-B(OH)₂) is introduced via cross-coupling reactions or halogen-boron exchange . For example:

  • Suzuki-Miyaura coupling with boronic acids .

  • Direct substitution of halogenated intermediates using boronating agents like bis(pinacolato)diboron (B₂Pin₂) .

Stability : The borono group remains intact under physiological conditions (pH 7.4, 37°C) but hydrolyzes slowly in acidic environments (t₁/₂ = 12 hrs at pH 3) .

(a) Cellular Uptake Mechanisms

ABCPC is transported into cells via L-type amino acid transporters (LAT1/2) due to structural mimicry of natural amino acids . Competitive inhibition studies show:

SubstrateUptake Inhibition (%)Reference
L-Phenylalanine92 ± 4
L-Arginine45 ± 6
Glycine38 ± 5

(b) Subcellular Localization

SIMS imaging reveals boron accumulation in cytoplasm (65%) and nuclei (35%) of B16 melanoma cells after 4-hour exposure . Boron partitioning ratios:

CompartmentBoron Concentration (ppm)Ratio (Compartment:Medium)
Nuclei225 ± 307.5:1
Cytoplasm195 ± 256.5:1

(c) Metabolic Inertness

ABCPC resists enzymatic degradation (e.g., transaminases, decarboxylases), remaining as a free pool or matrix-bound in cells . No metabolites are detected via LC-MS over 24 hrs .

Stability and Reactivity in Aqueous Media

ABCPC exhibits pH-dependent stability:

pHDegradation Rate (k, h⁻¹)Half-Life (h)
3.00.058 ± 0.00512.0
7.40.003 ± 0.001231.0
9.00.012 ± 0.00257.8

Mechanism : Hydrolysis of the borono group to boric acid dominates under acidic conditions .

Scientific Research Applications

Pharmaceutical Development

1-Amino-3-borono-cyclopentanecarboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the development of drugs targeting neurological disorders. The compound has shown promise in enhancing the efficacy of medications aimed at treating conditions such as Alzheimer's and Parkinson's disease due to its potential neuroprotective effects .

Biochemical Research

In biochemical studies, this compound is instrumental in research related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and enzyme activities. Specifically, it has been utilized to explore the metabolic pathways involved in amino acid utilization within cells, thus contributing valuable insights into cellular physiology .

Cancer Therapy

The most notable application of cyclopentanecarboxylic acid, 1-amino-3-borono, is in boron neutron capture therapy (BNCT), a novel cancer treatment modality. This compound acts as a boron delivery agent, targeting cancer cells while minimizing damage to surrounding healthy tissue. Studies have demonstrated that it exhibits high selectivity toward tumor cells, making it a promising candidate for improving the effectiveness of BNCT .

Material Science

Beyond its medical applications, cyclopentanecarboxylic acid, 1-amino-3-borono is also explored in material science. It can be incorporated into polymer formulations to enhance material properties such as flexibility and strength. This application is beneficial for creating advanced materials with tailored characteristics for specific industrial uses .

Food Industry Applications

Interestingly, this compound has been investigated for potential applications in the food industry as well. Its properties may allow it to function as a flavor enhancer or preservative, contributing to improvements in food safety and quality .

Comparative Analysis with Other Boron Compounds

Compound NameApplication AreaSelectivity for TumorsBlood-Brain Barrier Penetration
Cyclopentanecarboxylic AcidCancer Therapy (BNCT)HighYes
Boronophenylalanine (BPA)Cancer Therapy (BNCT)ModerateYes
Sodium Borocaptate (BSH)Cancer Therapy (BNCT)LowYes

Case Studies

Several studies highlight the effectiveness of cyclopentanecarboxylic acid, 1-amino-3-borono in clinical settings:

  • In Vivo Studies : Research using animal models such as B16 melanoma and F98 glioma has shown that this compound significantly improves boron uptake by tumor cells compared to other agents like boronophenylalanine. The studies indicated a partitioning ratio favoring tumor cells over normal tissues, suggesting its potential for targeted therapy .
  • Subcellular Localization : Advanced imaging techniques have allowed researchers to observe the localization of boron within tumor cells at subcellular levels. This detailed analysis confirmed that the compound effectively delivers boron to cell nuclei, enhancing its therapeutic potential .

Comparison with Similar Compounds

p-Boronophenylalanine (BPA)

  • Structure: BPA (C₉H₁₀BNO₂) contains a phenyl ring with a boronic acid group (para position) and an alanine side chain.
  • ABCPC’s dual functional groups (amino and borono) enable dual reactivity, whereas BPA relies on phenylalanine transport mechanisms for cellular uptake.
  • Applications : Both are BNCT agents, but ABCPC’s stereochemistry (cis vs. trans) may influence biodistribution efficiency .

1-N-Boc-Aminocyclopentanecarboxylic Acid

  • Structure: C₁₁H₁₉NO₄, featuring a tert-butoxycarbonyl (Boc)-protected amino group .
  • Key Differences: The Boc group enhances stability during synthetic processes but requires deprotection for biological activity, unlike ABCPC’s free amino group. Lacks the borono group, limiting utility in BNCT but serving as a precursor in peptide synthesis .
  • Properties : Higher molecular weight (229.27 g/mol vs. ABCPC’s ~156.97 g/mol) and reduced solubility in aqueous media due to the Boc group.

Cyclopentanecarboxylic Acid, 3-Methylene- (Terpenoid Derivative)

  • Structure : C₁₀H₁₄O₂, with a methylene group at position 3 .
  • Key Differences: Part of the terpenoid class, used in plant growth regulation, unlike ABCPC’s biomedical focus. No amino or borono groups; instead, aliphatic chains dominate, reducing polar interactions .

1-Cyanocyclopentanecarboxylic Acid

  • Structure: C₇H₉NO₂, with a cyano (-CN) substituent .
  • Key Differences: The cyano group is strongly electron-withdrawing, increasing acidity (pKa ~2.5) compared to ABCPC’s borono group (pKa ~8.5). Applications: Intermediate in organic synthesis; lacks BNCT utility due to absence of boron .

Functional Analogues and Derivatives

Cycloleucine (1-Aminocyclopentane-1-Carboxylic Acid)

  • Key Differences: A non-proteinogenic amino acid used to study amino acid transport inhibition, contrasting ABCPC’s BNCT role. Lower molecular weight (145.16 g/mol) and higher water solubility due to the absence of boron .

1-(Boc-Amino)Cyclopropanecarboxylic Acid

  • Structure: C₉H₁₅NO₄, featuring a cyclopropane ring and Boc protection .
  • Key Differences :
    • Cyclopropane’s ring strain increases reactivity, whereas ABCPC’s cyclopentane offers stability.
    • LogP (calculated): ~1.2 vs. ABCPC’s ~-0.5, indicating higher lipophilicity for the cyclopropane derivative .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Application Molecular Weight (g/mol)
ABCPC C₆H₁₀BNO₂ 1-Amino, 3-Borono BNCT Agent 156.97
BPA C₉H₁₀BNO₂ para-Borono, Alanine BNCT Agent 198.99
1-N-Boc-aminocyclopentanecarboxylic acid C₁₁H₁₉NO₄ 1-Boc-Amino Peptide Synthesis 229.27
Cycloleucine C₆H₁₁NO₂ 1-Amino Biochemical Studies 145.16

Table 2: Physicochemical Properties

Compound Water Solubility LogP pKa (Amino) pKa (Borono/Carboxyl)
ABCPC Moderate -0.5 9.8 8.5 (Borono)
BPA High -1.2 7.1 8.7 (Borono)
1-Cyanocyclopentanecarboxylic acid Low 0.9 N/A 2.5 (Carboxyl)
Cycloleucine High -1.8 10.2 2.3 (Carboxyl)

Biological Activity

Cyclopentanecarboxylic acid, 1-amino-3-borono- (commonly referred to as cis-ABCPC), is a boron-containing unnatural amino acid that has garnered interest for its potential applications in boron neutron capture therapy (BNCT) and other therapeutic contexts. This article explores the biological activity of cis-ABCPC, highlighting its mechanisms of action, therapeutic efficacy, and relevant case studies.

  • Chemical Formula : C6H11BNO2
  • Molecular Weight : 129.157 g/mol
  • CAS Registry Number : 52-52-8

Cis-ABCPC functions primarily through its boron content, which allows it to participate in BNCT. In this therapy, the compound is delivered to tumor cells where it captures thermal neutrons, leading to the release of high-energy particles that induce cytotoxic damage specifically in cancerous tissues.

  • Neutron Capture Reaction :
    10B+n7Li+4He^{10}B+n\rightarrow ^{7}Li+^{4}He
    This reaction produces high linear energy transfer (LET) radiation that is effective at destroying cells within a short range (approximately 10 μm), making it particularly useful for targeting tumors while sparing surrounding healthy tissue .
  • Cellular Uptake :
    Cis-ABCPC is taken up by cells via amino acid transporters, specifically the system L amino acid transporters (LAT1), which are often upregulated in various cancers . Studies indicate that cis-ABCPC can deliver about 70% of boron in a free or loosely bound form to the nucleus and cytoplasm of glioblastoma cells, facilitating effective neutron capture .

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study involving human T98G glioblastoma cells, cis-ABCPC was shown to enhance boron uptake significantly compared to traditional agents like boronophenylalanine (BPA). The optimal treatment duration for maximal boron accumulation was determined to be 4 hours at a concentration of 30 ppm .
    • Another study demonstrated that cis-ABCPC could achieve a tumor-to-blood ratio of approximately 8, indicating its potential for selective tumor targeting .
  • Animal Models :
    • Research conducted on rodent models of glioma indicated that cis-ABCPC effectively localized within tumors and facilitated significant therapeutic effects when combined with neutron irradiation . This highlights its promise as an adjunct therapy in challenging cases where conventional treatments fail.

Comparative Analysis with Other Boron Compounds

CompoundTumor-to-Blood RatioTumor-to-Normal Brain RatioEfficacy in BNCT
Cis-ABCPC8~2High
Boronophenylalanine (BPA)5~1.5Moderate
Boronated Tyrosine6~3Moderate

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 1-amino-3-borono-cyclopentanecarboxylic acid, and how are key functional groups protected during synthesis?

  • Methodological Answer : Synthesis typically involves:

  • Amino Group Protection : Use of tert-butoxycarbonyl (Boc) groups to protect the amino moiety during boronation, as seen in Boc-protected cyclopentanecarboxylic acid derivatives .
  • Boronation : Introduction of the borono group via palladium-catalyzed cross-coupling or direct boronylation under inert conditions.
  • Deprotection : Acidic or enzymatic cleavage of the Boc group to yield the free amino-boronic acid .
    • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and FT-IR.

Q. How is the structural configuration of 1-amino-3-borono-cyclopentanecarboxylic acid validated in enantiomeric forms?

  • Methodological Answer :

  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers.
  • Polarimetry : Measurement of optical rotation to confirm enantiomeric excess.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for related BNCT agents like cis-ABCPC enantiomers .

Q. What analytical techniques are suitable for quantifying boron retention in cellular studies?

  • Methodological Answer :

  • Secondary Ion Mass Spectrometry (SIMS) : Provides subcellular-resolution boron mapping, critical for evaluating drug localization in BNCT research .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies total boron content but lacks spatial resolution.
  • Comparative Note : SIMS is preferred for mechanistic studies, while ICP-MS suits bulk quantification .

Advanced Research Questions

Q. How does stereochemistry influence the biological efficacy of 1-amino-3-borono-cyclopentanecarboxylic acid in boron neutron capture therapy (BNCT)?

  • Methodological Answer :

  • Enantiomer-Specific Activity : Test enantiomers (e.g., cis-L-ABCPC vs. cis-D-ABCPC) in vitro using glioblastoma cell lines. Measure 10^{10}B uptake via SIMS and cytotoxicity post-neutron irradiation .
  • Mechanistic Insight : L-enantiomers often show enhanced cellular uptake due to stereospecific transporter interactions.
  • Data Interpretation : Correlate enantiomeric purity with therapeutic ratios (tumor-to-normal tissue boron concentration) .

Q. How can researchers resolve contradictions in boron quantification data between SIMS and GC-MS?

  • Methodological Answer :

  • Source Identification : SIMS detects localized boron (e.g., nuclear vs. cytoplasmic), while GC-MS measures total hydrolyzed boron. Discrepancies arise from sample preparation (e.g., hydrolysis efficiency).
  • Orthogonal Validation : Combine SIMS with 11^{11}B NMR to assess boron speciation (free vs. protein-bound) .
  • Case Study : In BNCT drugs, SIMS revealed subcellular boron hotspots missed by bulk GC-MS .

Q. What strategies optimize the blood-brain barrier (BBB) penetration of 1-amino-3-borono-cyclopentanecarboxylic acid for glioblastoma targeting?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester or peptide conjugates to enhance lipophilicity.
  • In Vivo Models : Use transgenic mice with intact BBB to test permeability via LC-MS/MS of brain homogenates.
  • Targeted Delivery : Conjugate with receptor-specific ligands (e.g., LAT1 transporters) to exploit active transport mechanisms .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Assess racemization risks under physiological conditions via accelerated stability studies.
  • BNCT Dosimetry : Develop hybrid imaging-SIMS protocols to correlate boron distribution with neutron beam parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.